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molecular formula C12H10N3OP B1619184 DIPHENYLPHOSPHINYL AZIDE CAS No. 4129-17-3

DIPHENYLPHOSPHINYL AZIDE

Cat. No. B1619184
M. Wt: 243.2 g/mol
InChI Key: MKRTXPORKIRPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06080838

Procedure details

Coupling of the tosylate salt of benzyl glycinate with acid 9 proceeded smoothly to give the protected acyclic precursor 12, Scheme 5. Simultaneous hydrogenolysis of the Cbz and Bn protecting groups followed by cyclization with diphenylphosphoryl azide (DPPA) in dilute DMF solution afforded cyclic tripeptide methyl ester 13 in high yield.40In anticipation of future incorporation of amino acids beside Gly into the mimic, DPPA was chosen for cyclization because of the low propensity of acyl azides to racemize.41This cyclization has also been performed with Ala in the central position in 80% yield. ##STR6##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acid 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Cbz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
S(C1C=CC(C)=CC=1)([O-])(=O)=O.[NH2:12][CH2:13][C:14]([O:16]CC1C=CC=CC=1)=[O:15].[C:24]1([P:30]([N:38]=[N+:39]=[N-:40])([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)=[O:31])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>CN(C=O)C>[NH2:12][CH2:13][C:14]([OH:16])=[O:15].[C:24]1([P:30]([N:38]=[N+:39]=[N-:40])([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)=[O:31])[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)OCC1=CC=CC=C1
Step Three
Name
acid 9
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Cbz
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give the protected acyclic precursor 12, Scheme 5

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NCC(=O)O
Name
Type
product
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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